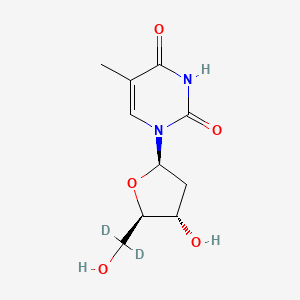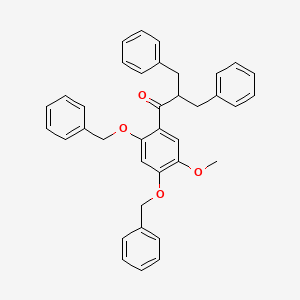
5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole, also known as 2,4-bis(phenylmethoxy)anisole or 2,4-BPMEA, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, odorless, crystalline solid with a melting point of approximately 146 °C. It is a member of the class of compounds known as phenylmethoxybenzyl ethers, which are characterized by their aromatic ring structures and ether functional groups. 2,4-BPMEA has been used in various laboratory experiments, such as in the synthesis of other compounds, as a catalyst, and as a model substrate for enzyme reactions.
Applications De Recherche Scientifique
2,4-BPMEA has been used in a variety of scientific research applications. It has been used as a model substrate for enzyme reactions, as a catalyst in organic synthesis, and as a reagent for the determination of the structure of other compounds. It has also been used as a substrate for organic synthesis, as a ligand in coordination chemistry, and as a fluorescent probe for the detection of certain compounds.
Mécanisme D'action
2,4-BPMEA is a versatile compound with a wide range of applications in scientific research. Its mechanism of action depends on its application. For example, when used as a model substrate for enzyme reactions, it binds to the active site of the enzyme and undergoes a reaction that results in the formation of a product. When used as a catalyst, it facilitates the reaction of two or more compounds, resulting in the formation of a new product. When used as a fluorescent probe, it binds to certain compounds and emits light when illuminated.
Biochemical and Physiological Effects
2,4-BPMEA has been shown to have no significant biochemical or physiological effects when used in laboratory experiments. It is generally regarded as a safe compound with low toxicity. However, it is important to note that the potential effects of 2,4-BPMEA on humans and other organisms have not been studied in detail and should be considered when using the compound in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-BPMEA has several advantages for use in laboratory experiments. It is a stable compound with a low melting point, making it easy to handle and store. It is also non-toxic and has no significant biochemical or physiological effects. Additionally, it is a versatile compound with a wide range of applications in scientific research.
However, 2,4-BPMEA also has several limitations. It is a relatively expensive compound, making it unsuitable for large-scale experiments. Additionally, its mechanism of action can vary depending on its application, making it difficult to predict its behavior in certain experiments.
Orientations Futures
The potential applications of 2,4-BPMEA are vast and still largely unexplored. Possible future directions for research include the use of 2,4-BPMEA as a drug delivery vehicle, as a fluorescent probe for the detection of certain compounds, and as a catalyst for the synthesis of other compounds. Additionally, further research into its biochemical and physiological effects could provide insight into its potential uses in medicine and other fields. Finally, further research into its mechanism of action could provide insight into how it can be used more effectively in laboratory experiments.
Méthodes De Synthèse
2,4-BPMEA can be synthesized in a two-step process. The first step involves the reaction of benzaldehyde with 2,4-dichlorobenzyl alcohol in the presence of sodium hydroxide. This reaction results in the formation of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole(phenylmethoxy)benzaldehyde. The second step involves the reaction of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole(phenylmethoxy)benzaldehyde with ethanone in the presence of an acid catalyst. This reaction yields 2,4-BPMEA as the final product.
Propriétés
IUPAC Name |
2-benzyl-1-[5-methoxy-2,4-bis(phenylmethoxy)phenyl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34O4/c1-39-35-24-33(37(38)32(22-28-14-6-2-7-15-28)23-29-16-8-3-9-17-29)34(40-26-30-18-10-4-11-19-30)25-36(35)41-27-31-20-12-5-13-21-31/h2-21,24-25,32H,22-23,26-27H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAMPNAOHMKELN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![D-[2-13C]talose](/img/structure/B584003.png)

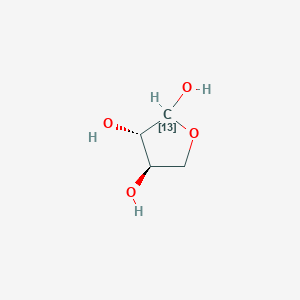
![D-[2-13C]Threose](/img/structure/B584009.png)
![D-[4-13C]Threose](/img/structure/B584011.png)
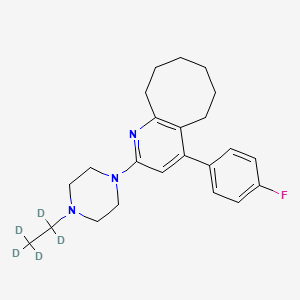
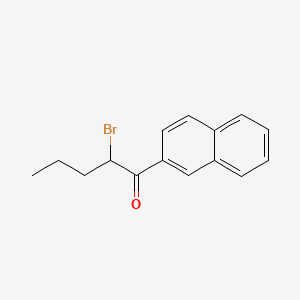
![[3'-13C]Thymidine](/img/structure/B584016.png)

![[1',2',3',4',5'-13C5]thymidine](/img/structure/B584018.png)
